3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1'-cyclohexane]-1,2,2-tricarbonitrile
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Overview
Description
3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[321]octane-8,1’-cyclohexane]-1,2,2-tricarbonitrile is a complex organic compound characterized by its unique bicyclic and spirocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1’-cyclohexane]-1,2,2-tricarbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . The reaction conditions often include the use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1’-cyclohexane]-1,2,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1’-cyclohexane]-1,2,2-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism by which 3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1’-cyclohexane]-1,2,2-tricarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure and are often used in similar applications.
Spirocyclic compounds: Compounds with spirocyclic structures are known for their stability and unique chemical properties.
Uniqueness
3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1’-cyclohexane]-1,2,2-tricarbonitrile stands out due to its combination of bicyclic and spirocyclic structures, along with the presence of multiple nitrile groups. This unique combination of features makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-cyclohexyl-6-iminospiro[2,7-dioxabicyclo[3.2.1]octane-8,1'-cyclohexane]-4,4,5-tricarbonitrile |
InChI |
InChI=1S/C20H24N4O2/c21-11-19(12-22)15(14-7-3-1-4-8-14)25-17-18(9-5-2-6-10-18)20(19,13-23)16(24)26-17/h14-15,17,24H,1-10H2 |
InChI Key |
MJIDBELHJKTELC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2C(C3(C(=N)OC(C34CCCCC4)O2)C#N)(C#N)C#N |
Origin of Product |
United States |
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